L-2-Aminoadipic acid is a naturally occurring amino acid and an important intermediate in the metabolism of lysine. It is classified as a structural analog of glutamine and is primarily involved in the catabolism of lysine through the saccharopine pathway. The compound has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol. It appears as a white solid and plays a significant role in various biochemical processes, including modulation of glucose metabolism and inhibition of certain enzymes such as glutamine synthetase .
L-Aad's primary function is as an intermediate in the lysine biosynthesis pathway. It acts as a substrate for the enzyme L-aminoadipate-semialdehyde dehydrogenase, which converts it to L-aminoadipate-semialdehyde, another crucial intermediate in lysine production.
L-Aad can act as a specific gliotoxin for astrocytes, a type of glial cell in the nervous system []. This property makes it a valuable research tool for studying astrocyte function and dysfunction. However, the exact mechanism of its cytotoxicity towards astrocytes remains under investigation.
L-2-AAd is a metabolite found in various organisms, including humans, Escherichia coli, and other bacteria. Its presence can serve as a biomarker for specific cellular processes or conditions.
L-2-AAd biosynthesis is linked to lysine degradation, and its levels can indicate the activity of specific metabolic pathways within the bacteria. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]
Elevated L-2-AAd levels in the urine have been associated with specific Inborn Errors of Metabolism (IEMs), such as glutaric acidemia type 1, highlighting its potential as a diagnostic marker. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]
L-2-AAd exhibits gliotoxic properties, meaning it can be toxic to glial cells, a type of supportive cell in the nervous system. This characteristic makes it a potential research tool for:
Studying the mechanisms of L-2-AAd-induced glial cell death can provide insights into the neurodegenerative processes involved in diseases like Alzheimer's and Parkinson's. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
Research on L-2-AAd's neurotoxic effects may help identify potential pathways for developing therapies to protect glial cells and combat neurodegeneration. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
L-2-AAd finds use beyond biological research. It serves as a:
L-2-AAd is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [Source: Thermo Scientific Chemicals, L-2-Aminoadipic acid, ]
In certain analytical techniques, L-2-AAd can be used as a reference compound to ensure the accuracy and consistency of measurements, particularly in amino acid analysis of food samples. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
L-2-Aminoadipic acid exhibits various biological activities:
L-2-Aminoadipic acid can be synthesized through various methods:
L-2-Aminoadipic acid finds utility in several fields:
L-2-Aminoadipic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Aminoadipate | C6H10NO4 | Conjugate base of L-2-aminoadipic acid; involved in metabolic pathways. |
Homoglutamic Acid | C6H11NO4 | Similar structure but differs in functional groups; involved in different metabolic pathways. |
L-Lysine | C6H14N2O2 | Precursor amino acid; directly involved in protein synthesis unlike L-2-aminoadipic acid which is an intermediate. |
α-Ketoadipate | C6H8O4 | A keto analog that plays a role in energy metabolism; differs significantly in reactivity and biological roles. |
L-2-Aminoadipic acid's unique position as an intermediate specifically linked to lysine metabolism distinguishes it from these similar compounds, emphasizing its role in both metabolic pathways and potential therapeutic applications.
L-2-Aminoadipic acid possesses the molecular formula C₆H₁₁NO₄ with a molecular weight of 161.16 grams per mole [1] [2] [6]. The compound is systematically named as (2S)-2-aminohexanedioic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [2] [8]. The structural formula can be represented as HOOCCH(NH₂)CH₂CH₂CH₂COOH, displaying its characteristic dicarboxylic acid structure with an amino group positioned at the second carbon [5].
The molecule contains two carboxyl groups (-COOH) at the terminal positions and one amino group (-NH₂) at the alpha position relative to one of the carboxyl groups [1] [2]. This structural arrangement classifies L-2-aminoadipic acid as an alpha-amino acid with an extended aliphatic chain of six carbon atoms [10] [42]. The canonical Simplified Molecular Input Line Entry System representation is C(CC(C(=O)O)N)CC(=O)O, while the stereochemically specific representation is NC@@HC(O)=O [1] [6] [7].
Table 1: Fundamental Molecular Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₁NO₄ | [1] [2] |
Molecular Weight | 161.16 g/mol | [1] [6] |
Chemical Abstracts Service Number | 1118-90-7 | [1] [6] |
International Chemical Identifier Key | OYIFNHCXNCRBQI-BYPYZUCNSA-N | [1] [6] |
PubChem Compound Identifier | 92136 | [6] [7] |
Chemical Entities of Biological Interest Identifier | CHEBI:37023 | [6] [7] |
L-2-Aminoadipic acid contains one stereogenic center at the second carbon atom, resulting in two possible enantiomeric forms: L-2-aminoadipic acid and D-2-aminoadipic acid [13]. The L-enantiomer possesses the (S)-configuration at the alpha carbon according to the Cahn-Ingold-Prelog priority rules [1] [6] [42]. In the D,L nomenclature system commonly used for amino acids, the L-form corresponds to the naturally occurring enantiomer found in biological systems [13] [41].
The absolute configuration of L-2-aminoadipic acid follows the standard L-amino acid configuration where the amino group is positioned on the left side when the molecule is depicted in Fischer projection with the carboxyl group at the top [41] [42]. This stereochemical arrangement places L-2-aminoadipic acid among the L-alpha-amino acids, which constitute the predominant form of amino acids in natural proteins [41] [42].
The specific rotation of L-2-aminoadipic acid has been measured as [α]₂₅/D +23° to +27° (c=5, 6 mol/L hydrochloric acid) [5] [28], confirming its optical activity and stereochemical purity. The D-enantiomer exhibits the opposite optical rotation with [α]₂₀/D -24° (c=1, 6 mol/L hydrochloric acid) [37], demonstrating the characteristic mirror-image relationship between enantiomers.
Table 2: Stereochemical Properties
Property | L-Enantiomer | D-Enantiomer | Reference |
---|---|---|---|
Absolute Configuration | (S) | (R) | [1] [42] |
Specific Rotation | +23° to +27° | -24° | [5] [28] [37] |
Chemical Abstracts Service Number | 1118-90-7 | 7620-28-2 | [1] [37] |
Biological Occurrence | Natural | Synthetic/Antibiotic component | [13] |
L-2-Aminoadipic acid presents as a white to nearly white crystalline powder under standard conditions [5] [14]. The compound exhibits a melting point of 203-205°C with decomposition, indicating thermal instability at elevated temperatures [8] [9] [16]. Alternative sources report melting points ranging from 196-198°C to 206°C with decomposition, suggesting slight variations depending on purity and measurement conditions [15] [16] [18].
The compound demonstrates limited water solubility, being slightly soluble in pure water but showing enhanced solubility in acidic conditions [7] [16]. Specifically, L-2-aminoadipic acid dissolves readily in 1 normal hydrochloric acid at concentrations up to 50 milligrams per milliliter [7] [16] [18]. In phosphate-buffered saline at physiological pH 7.2, the solubility decreases to approximately 0.5 milligrams per milliliter [9].
The predicted boiling point is estimated at 287.44°C, though this represents a rough estimate given the compound's tendency to decompose before reaching its boiling point [9] [15]. The density is calculated to be approximately 1.333 to 1.3482 grams per cubic centimeter [9] [15]. The refractive index is estimated at 1.4230 [9] [15].
Table 3: Physical Properties
Property | Value | Reference |
---|---|---|
Physical State | White crystalline powder | [5] [14] |
Melting Point | 203-205°C (decomposition) | [8] [9] |
Density | 1.333-1.3482 g/cm³ | [9] [15] |
Boiling Point | 287.44°C (estimated) | [9] [15] |
Refractive Index | 1.4230 (estimated) | [9] [15] |
Water Solubility | Slightly soluble | [7] [16] |
Solubility in 1N HCl | 50 mg/mL | [7] [16] |
L-2-Aminoadipic acid exhibits amphoteric behavior due to the presence of both amino and carboxyl functional groups [25]. The compound possesses multiple ionizable groups with predicted pKa values of approximately 2.14, 4.21, and 9.77 [15]. These values correspond to the two carboxylic acid groups and the amino group, respectively, allowing the molecule to exist in different protonation states depending on the solution pH [15].
Mass spectrometry analysis of L-2-aminoadipic acid reveals characteristic fragmentation patterns useful for identification and quantification [1] [2]. Gas chromatography-mass spectrometry data shows major fragments at mass-to-charge ratios of 260.0, 217.0, 128.0, 129.0, and 100.0 [1] [2]. Liquid chromatography-mass spectrometry analysis demonstrates base peaks at 159.9 and 141.9, with additional fragments at 115.9, 98.1, and 117.5 [1] [2].
Nuclear magnetic resonance spectroscopy provides detailed structural information for L-2-aminoadipic acid [19] [22]. Proton nuclear magnetic resonance spectra recorded at 600 megahertz in deuterium oxide solution reveal distinct chemical shifts corresponding to the different proton environments within the molecule [19]. The spectra show well-resolved peaks for the alpha proton, methylene protons, and exchangeable amino protons [19] [22].
Infrared spectroscopy analysis identifies characteristic vibrational modes associated with the functional groups present in L-2-aminoadipic acid [21] [23]. The infrared spectrum displays prominent absorption bands corresponding to nitrogen-hydrogen stretching, carbon-oxygen stretching, and carbon-carbon stretching vibrations [21] [23]. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided theoretical assignments for the observed vibrational frequencies [21] [23].
Table 4: Spectroscopic Data
Technique | Key Features | Reference |
---|---|---|
Gas Chromatography-Mass Spectrometry | m/z: 260, 217, 128, 129, 100 | [1] [2] |
Liquid Chromatography-Mass Spectrometry | Base peaks: 159.9, 141.9 | [1] [2] |
¹H Nuclear Magnetic Resonance | 600 MHz, D₂O, well-resolved peaks | [19] |
Infrared Spectroscopy | N-H, C-O, C-C stretching modes | [21] [23] |
Electronic Circular Dichroism | Broad band at 205 nm | [21] [23] |
Electronic circular dichroism spectroscopy reveals a broad absorption band at 205 nanometers experimentally, with computational predictions placing this transition at 219 nanometers [21] [23] [26]. This spectroscopic feature provides information about the electronic structure and can be used for stereochemical analysis [21] [23]. The circular dichroism spectrum remains largely unchanged with varying water content, indicating the stability of the molecular conformation in aqueous solution [21] [23].
Irritant